molecular formula C26H38O7 B13900035 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13900035
M. Wt: 462.6 g/mol
InChI Key: IYHVRAMISWFIRU-UHFFFAOYSA-N
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Description

6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound It is part of the retinoid family, which includes derivatives of vitamin A

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the tetraene side chain. The final steps involve the addition of the trihydroxyoxane and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds in the tetraene side chain.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying complex organic reactions and mechanisms. Its structure and reactivity provide valuable insights into the behavior of similar compounds.

Biology

In biological research, this compound is studied for its role in cellular processes and its potential as a therapeutic agent. It is known to interact with specific receptors and pathways, influencing cell growth and differentiation .

Medicine

Medically, this compound is explored for its potential in treating various conditions, including skin disorders and certain types of cancer. Its ability to modulate cellular processes makes it a promising candidate for drug development .

Industry

In industry, this compound is used in the production of cosmetics and skincare products due to its beneficial effects on skin health. It is also used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions lead to the modulation of gene expression and cellular processes, including cell growth, differentiation, and apoptosis . The compound’s effects are mediated through complex signaling pathways that regulate these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid stands out due to its unique structure, which combines multiple functional groups and a complex side chain

Properties

IUPAC Name

6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHVRAMISWFIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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